MC-VC-Pabc-DNA31 is a sophisticated drug-linker conjugate designed primarily for use in Antibody-Drug Conjugates (ADCs). This compound exhibits significant antitumor activity and incorporates DNA31, a potent inhibitor of RNA polymerase, linked through the MC-VC-PABC linker. The molecular formula for MC-VC-Pabc-DNA31 is with a molecular weight of approximately 1497.664 g/mol. The compound is classified under the category of bioconjugates, specifically focusing on targeted cancer therapies through ADC technology .
The synthesis of MC-VC-Pabc-DNA31 involves several key methods and technical details:
The molecular structure of MC-VC-Pabc-DNA31 can be described as follows:
This structure allows for effective targeting and delivery of therapeutic agents directly to cancer cells, minimizing systemic toxicity .
MC-VC-Pabc-DNA31 undergoes several significant chemical reactions:
These reactions are pivotal in ensuring that the active drug is released only in the desired cellular environment .
The mechanism by which MC-VC-Pabc-DNA31 exerts its effects involves:
The physical and chemical properties of MC-VC-Pabc-DNA31 include:
These properties are crucial for determining appropriate handling and storage conditions to maintain compound integrity .
MC-VC-Pabc-DNA31 has several significant scientific applications:
The development of antibody-drug conjugates (ADCs) represents a transformative paradigm in oncology, evolving through four distinct generations to overcome limitations of conventional chemotherapy. First-generation ADCs (e.g., Gemtuzumab Ozogamicin) utilized murine antibodies and acid-labile linkers, resulting in immunogenicity and premature payload release. This led to severe off-target toxicity and limited efficacy [2] [8]. Second-generation ADCs incorporated humanized antibodies and more stable linkers (e.g., Brentuximab Vedotin’s protease-cleavable linker), improving pharmacokinetics and target specificity [6] [8]. Third-generation ADCs introduced site-specific conjugation (e.g., engineered cysteines) to optimize drug-to-antibody ratios (DAR), while fourth-generation ADCs leverage hyper-potent payloads and novel mechanisms like bystander effects [2] [7]. MC-VC-PABC-DNA31 exemplifies this progression, integrating a protease-cleavable linker (MC-VC-PABC) with a novel RNA polymerase inhibitor payload (DNA31) to enhance tumor selectivity and cytotoxicity [1] [10].
Table 1: Evolution of ADC Generations and Technological Advancements
| Generation | Key Innovations | Representative ADCs | Limitations Addressed |
|---|---|---|---|
| First | Murine antibodies, acid-labile linkers | Gemtuzumab Ozogamicin | Immunogenicity, linker instability |
| Second | Humanized antibodies, stable linkers | Brentuximab Vedotin | Heterogeneous DAR, off-target toxicity |
| Third | Site-specific conjugation, DAR optimization | Polatuzumab Vedotin | Aggregation, rapid clearance |
| Fourth | Novel payloads, bystander effects | MC-VC-PABC-DNA31 (candidate) | Tumor heterogeneity, resistance |
ADC linker-payload conjugates bridge the gap between monoclonal antibodies’ specificity and cytotoxic agents’ potency. The linker component must fulfill dual criteria: (1) maintaining plasma stability during circulation to prevent off-target payload release, and (2) enabling efficient intracellular payload release upon antigen-mediated internalization [2] [4]. Cleavable linkers (e.g., protease-sensitive dipeptides) exploit physiological differences between tumor microenvironments (e.g., lysosomal proteases) and blood, ensuring targeted activation [4] [6]. Meanwhile, payloads require sub-nanomolar cytotoxicity to eradicate cancer cells even with low antigen expression. Traditional payloads like auristatins disrupt microtubule assembly, but novel agents like DNA31 target RNA polymerase, inducing apoptosis through transcription inhibition—a mechanism less susceptible to multidrug resistance pathways [1] [9]. MC-VC-PABC-DNA31 thus embodies the optimized synergy of a stable, tumor-selective linker (MC-VC-PABC) and a mechanistically distinct payload (DNA31) [10].
MC-VC-PABC-DNA31 is an agent-linker conjugate designed for ADC assembly. It comprises:
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5